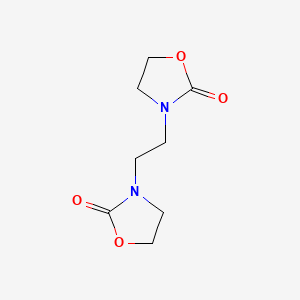
3,3'-(1,2-ethanediyl)bis(1,3-oxazolidin-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-(1,2-ethanediyl)bis(1,3-oxazolidin-2-one), commonly known as EDOB or EDOB-3,3', is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a cyclic urea derivative that has been found to have potential applications in various fields, including pharmaceuticals, materials science, and environmental science.
Mécanisme D'action
The mechanism of action of EDOB is not fully understood. However, studies have shown that it works by inhibiting the growth of certain fungi, bacteria, and cancer cells. It is believed that EDOB achieves this by interfering with the cell wall synthesis of these organisms.
Biochemical and Physiological Effects:
EDOB has been found to have low toxicity and is well-tolerated by the body. Studies have shown that it does not have any significant effects on the liver, kidney, or other vital organs. However, further research is needed to fully understand the biochemical and physiological effects of EDOB.
Avantages Et Limitations Des Expériences En Laboratoire
EDOB has several advantages for use in laboratory experiments. It is easy to synthesize, has a high yield, and is stable under a wide range of conditions. However, its solubility in water is limited, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving EDOB. These include:
1. Further investigation into the mechanism of action of EDOB.
2. Development of new synthetic routes for EDOB that are more efficient and environmentally friendly.
3. Exploration of the potential applications of EDOB in materials science, such as in the development of new polymers.
4. Investigation of the potential use of EDOB as a chiral auxiliary in asymmetric synthesis.
5. Examination of the potential use of EDOB in environmental science, such as in the removal of heavy metals from contaminated water.
In conclusion, EDOB is a unique compound that has shown potential for various applications in scientific research. Its antifungal, antibacterial, and antitumor properties make it a promising candidate for the development of new pharmaceuticals. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of EDOB involves the reaction of ethylenediamine with a diacid chloride, followed by cyclization with phosgene. This process results in the formation of EDOB as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
EDOB has been studied extensively for its potential applications in the pharmaceutical industry. It has been found to have antifungal, antibacterial, and antitumor properties. EDOB has also been shown to have potential as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c11-7-9(3-5-13-7)1-2-10-4-6-14-8(10)12/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUSFGOTNNJLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCN2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

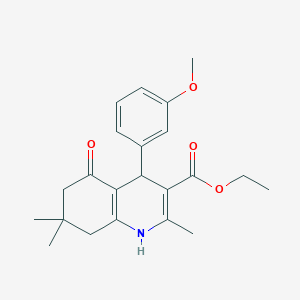
![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)acetohydrazide](/img/structure/B4997193.png)


![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B4997238.png)

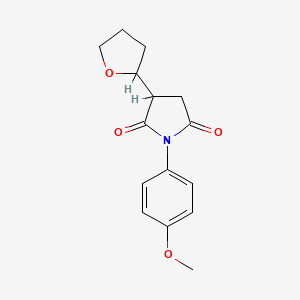
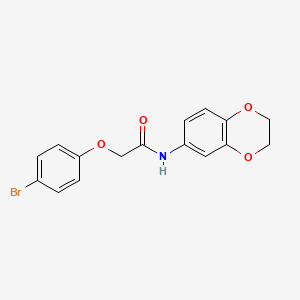
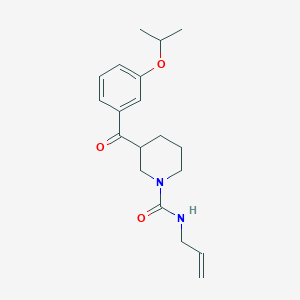
![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
![1-{4-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4997274.png)
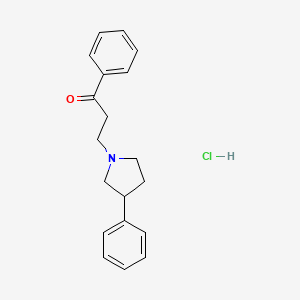
![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)